molecular formula C18H25N3O3 B7166994 N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide

N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide

Cat. No.: B7166994
M. Wt: 331.4 g/mol
InChI Key: ZDWYPIOZASMZNU-UHFFFAOYSA-N
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Description

N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropylcarbamoyl group attached to a phenyl ring, which is further connected to a methoxyazepane carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-16-6-3-10-21(11-9-16)18(23)20-15-5-2-4-13(12-15)17(22)19-14-7-8-14/h2,4-5,12,14,16H,3,6-11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWYPIOZASMZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the azepane moiety are replaced with other groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its methoxyazepane moiety, which imparts distinct chemical and biological properties compared to its analogs.

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